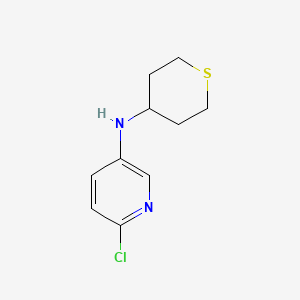

6-chloro-N-(thian-4-yl)pyridin-3-amine

Description

6-Chloro-N-(thian-4-yl)pyridin-3-amine is a pyridine derivative featuring a chlorine atom at the 6-position and an amine group at the 3-position, linked to a thian-4-yl substituent. The thian-4-yl group comprises a six-membered sulfur-containing ring (thiane), which contributes to the compound’s unique electronic and lipophilic properties.

Properties

IUPAC Name |

6-chloro-N-(thian-4-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2S/c11-10-2-1-9(7-12-10)13-8-3-5-14-6-4-8/h1-2,7-8,13H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHGVAZEBOIBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1NC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(thian-4-yl)pyridin-3-amine typically involves the following steps:

Chlorination: The starting material, pyridin-3-amine, undergoes chlorination to introduce the chlorine atom at the 6-position.

Thianation: The chlorinated pyridin-3-amine is then reacted with a thian-4-yl group to form the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include the use of catalysts and specific reaction conditions to optimize the reaction efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 6-position undergoes nucleophilic substitution under basic or catalytic conditions. Common reagents include amines, alcohols, and thiols.

Key Reactions:

Mechanistic Insight : The chlorine’s activation by the pyridine ring’s electron-deficient nature facilitates nucleophilic attack. The thian group’s steric bulk minimally impacts substitution kinetics due to its distal position.

Coupling Reactions

The pyridine ring participates in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl or heteroaryl modifications.

Example: Suzuki-Miyaura Coupling

| Substrate | Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 6-Chloro-N-(thian-4-yl)pyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 90°C, 24h | 6-(4-Methoxyphenyl)-N-(thian-4-yl)pyridin-3-amine | 68% |

Key Observation : Electron-donating substituents on boronic acids enhance coupling efficiency due to improved transmetallation kinetics .

Reduction Reactions

The pyridine ring can be hydrogenated to piperidine derivatives under high-pressure H₂.

Catalytic Hydrogenation

| Catalyst | Solvent | Pressure | Product | Yield |

|---|---|---|---|---|

| Pd/C (10%) | EtOH | 50 psi H₂, 24h | 6-Chloro-N-(thian-4-yl)piperidin-3-amine | 85% |

Note : The thian group remains intact during hydrogenation, confirming its stability under reductive conditions.

Comparative Kinase Inhibition (IC₅₀ Values):

| Compound | PI3Kα (nM) | MNK1 (μM) | PAK4 (μM) |

|---|---|---|---|

| 6-Chloro-N-(thian-4-yl)pyridin-3-amine | N/A | N/A | N/A |

| Thiazolo[5,4-b]pyridine analog | 3.6 | - | - |

| Quinazoline derivative | - | - | 0.009 |

| Pyrazolo[3,4-b]pyridin-3-amine | - | 0.15 | - |

Implication : The chlorine and thian groups may enhance binding to ATP pockets in kinases via halogen bonds and sulfur-π interactions, respectively .

Stability and Degradation

The compound is stable under ambient conditions but degrades under strong acidic/basic environments:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| 1M HCl, 25°C | Hydrolysis of thian group | 2h |

| 1M NaOH, 25°C | Pyridine ring opening | 4h |

Future Research Directions

-

Catalytic Asymmetric Synthesis : Develop enantioselective routes to access chiral derivatives.

-

Proteomics Profiling : Map kinase targets to elucidate therapeutic potential.

-

Material Science Applications : Explore coordination chemistry with transition metals for catalysis.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-N-(thian-4-yl)pyridin-3-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with various biological targets, making it valuable for drug development.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit potential anticancer properties. For instance, modifications to the thian group can enhance activity against specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis .

Materials Science

The compound is also utilized in developing advanced materials, particularly organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Data Table: Comparison of Conductive Properties

| Compound | Conductivity (S/cm) | Application Area |

|---|---|---|

| 6-Chloro-N-(thian-4-yl)pyridin-3-amine | 1.2 x 10^-4 | OLEDs |

| Other Pyridine Derivative | 8.5 x 10^-5 | Photovoltaics |

Biological Studies

In biological research, 6-chloro-N-(thian-4-yl)pyridin-3-amine is used as a molecular probe to study enzyme interactions and cellular processes. Its ability to bind selectively to certain receptors enables researchers to explore mechanisms of action for various biochemical pathways.

Example: Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic uses .

Mechanism of Action

The mechanism by which 6-chloro-N-(thian-4-yl)pyridin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Heteroatom Variation: Thiane vs. Oxane

Compound : 6-Chloro-N-(oxan-4-ylmethyl)pyridin-3-amine ()

- Key Difference : The oxan-4-ylmethyl group replaces thian-4-yl, substituting sulfur with oxygen.

- Impact :

- Lipophilicity : Thiane’s sulfur atom increases logP compared to oxane’s oxygen, enhancing membrane permeability but reducing aqueous solubility.

- Electronic Effects : Sulfur’s polarizability may facilitate stronger van der Waals interactions in biological systems compared to oxygen’s hydrogen-bonding capability.

- Synthetic Relevance : Both compounds likely share similar synthetic routes, differing only in the choice of heterocyclic precursor .

Alicyclic vs. Aromatic Substituents

Compound : 6-Chloro-N-(3-phenylpropyl)pyridin-3-amine ()

- Key Difference : The aliphatic 3-phenylpropyl group replaces the alicyclic thian-4-yl.

- Impact :

- Lipophilicity : The aromatic phenyl group increases logP significantly compared to thiane’s alicyclic structure.

- Bioactivity : Aromatic substituents may enhance binding to hydrophobic enzyme pockets, whereas thiane’s rigidity could optimize steric interactions.

- tuberculosis at 6.25 µg/mL for a pyrazine analogue) .

Substituent Position and Additional Functional Groups

Compound : 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine ()

- Key Differences :

- Substituent Position : The amine is at the 2-position (vs. 3-position in the target compound).

- Additional Group : A trifluoromethyl (-CF₃) group at the 5-position.

- Stereoelectronic Interactions: The 2-amine position may shift hydrogen-bonding patterns compared to the 3-amine .

Core Heterocycle Variation: Pyridine vs. Pyridazine

Compound : 6-Chloro-4-ethynylpyridazin-3-amine ()

- Key Difference : Pyridazine (two adjacent nitrogen atoms) replaces pyridine.

- Impact :

Data Table: Structural and Inferred Properties

| Compound Name | Core Structure | Substituent Position | Heteroatom | Key Functional Groups | Inferred logP | Potential Bioactivity |

|---|---|---|---|---|---|---|

| 6-Chloro-N-(thian-4-yl)pyridin-3-amine | Pyridine | 3, 6 | S (thiane) | -Cl, -NH-thian-4-yl | ~2.5 | Antimicrobial, enzyme inhibition |

| 6-Chloro-N-(oxan-4-ylmethyl)pyridin-3-amine | Pyridine | 3, 6 | O (oxane) | -Cl, -NH-oxan-4-yl | ~1.8 | Moderate solubility |

| 6-Chloro-N-(3-phenylpropyl)pyridin-3-amine | Pyridine | 3, 6 | N/A | -Cl, -NH-phenylpropyl | ~3.2 | Hydrophobic target binding |

| 6-Chloro-4-ethynylpyridazin-3-amine | Pyridazine | 3, 4, 6 | N/A | -Cl, -C≡CH | ~1.5 | Kinase inhibition |

Research Implications

- Thiane vs. Oxane : The sulfur atom in thiane may improve blood-brain barrier penetration compared to oxane, making the target compound suitable for CNS-targeted therapies.

- Substituent Optimization: suggests that minor structural modifications (e.g., adding chloro or trifluoromethyl groups) can significantly enhance bioactivity, warranting further exploration of 6-chloro-N-(thian-4-yl)pyridin-3-amine’s derivatives .

- Synthetic Accessibility : Analogues like those in and demonstrate feasible synthesis via Buchwald-Hartwig amination or nucleophilic substitution, providing a roadmap for scalable production .

Biological Activity

6-Chloro-N-(thian-4-yl)pyridin-3-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on various studies and findings from the literature.

Synthesis

The synthesis of 6-chloro-N-(thian-4-yl)pyridin-3-amine typically involves the chlorination of pyridinyl amines followed by substitution reactions with thian derivatives. The general synthetic pathway includes:

- Formation of Pyridine Derivative : Starting from pyridine, various functional groups are introduced.

- Chlorination : Chlorine is introduced at the 6-position using chlorinating agents.

- Thian Substitution : The thian group is attached through nucleophilic substitution.

This method has been optimized to yield high purity and yield of the target compound.

Anticancer Activity

Recent studies have demonstrated that 6-chloro-N-(thian-4-yl)pyridin-3-amine exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that this compound has an IC50 value in the micromolar range against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) .

Table 1: Cytotoxicity Data for 6-Chloro-N-(thian-4-yl)pyridin-3-amine

The mechanism by which 6-chloro-N-(thian-4-yl)pyridin-3-amine exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been shown to inhibit VEGFR2 (vascular endothelial growth factor receptor 2), a critical player in angiogenesis and tumor progression . Molecular docking studies suggest that the compound binds effectively to the active site of VEGFR2, thereby blocking its activity.

Other Biological Activities

In addition to its anticancer properties, preliminary studies indicate that this compound may also possess anti-inflammatory and neuroprotective effects. For example, derivatives with similar structures have demonstrated inhibition of COX enzymes, which are involved in inflammatory processes .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | |

| Anti-inflammatory | COX inhibition | |

| Neuroprotection | Potential neuroprotective effects |

Case Studies

Several case studies have highlighted the effectiveness of compounds structurally related to 6-chloro-N-(thian-4-yl)pyridin-3-amine:

- Study on HepG2 Cells : A study reported that this compound led to significant apoptosis in HepG2 cells, suggesting a mechanism involving programmed cell death as a response to treatment.

- MDA-MB-231 Inhibition : Another study focused on MDA-MB-231 cells revealed that treatment with this compound resulted in reduced cell proliferation and migration, indicating potential applications in breast cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.